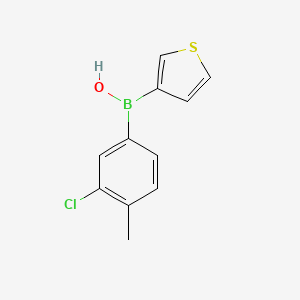
(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid is a chemical compound that features a thiophene ring substituted with a borinic acid group and a chloromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiophene derivatives is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of complex thiophene derivatives . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nucleophilic substitution of the chloromethyl group can produce a variety of substituted thiophenes.
Applications De Recherche Scientifique
(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the development of fluorescent probes for imaging biological processes.
Medicine: Thiophene derivatives have shown potential as anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of (3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid involves its interaction with specific molecular targets. For example, thiophene derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . The compound may also interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-methylphenylboronic acid: A related compound with similar structural features but lacking the thiophene ring.
Thiophene-3-boronic acid: Another similar compound that contains the thiophene ring but lacks the chloromethylphenyl group.
Uniqueness
(3-Chloro-4-methylphenyl)thiophen-3-ylborinic acid is unique due to the combination of the thiophene ring and the chloromethylphenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
873101-39-4 |
|---|---|
Formule moléculaire |
C11H10BClOS |
Poids moléculaire |
236.53 g/mol |
Nom IUPAC |
(3-chloro-4-methylphenyl)-thiophen-3-ylborinic acid |
InChI |
InChI=1S/C11H10BClOS/c1-8-2-3-9(6-11(8)13)12(14)10-4-5-15-7-10/h2-7,14H,1H3 |
Clé InChI |
ROELKTVEZCXAQN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C)Cl)(C2=CSC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


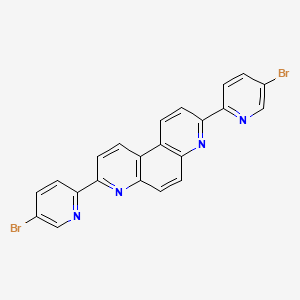

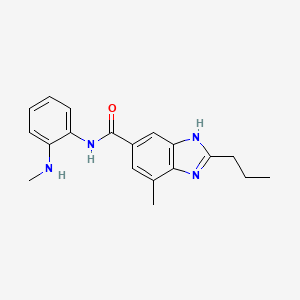
![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)
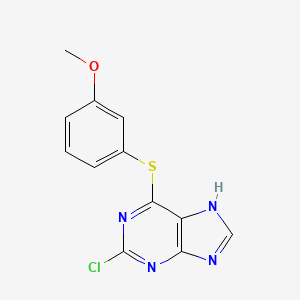
![2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12606465.png)
![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)
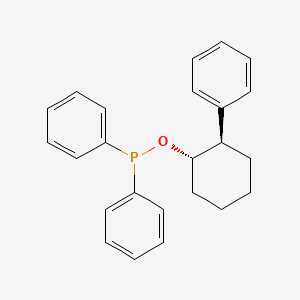
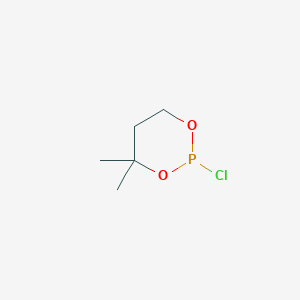

![5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene](/img/structure/B12606473.png)
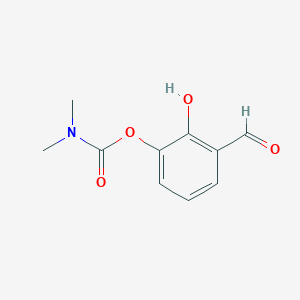
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
![Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B12606505.png)
